3-(Methylsulfonyl)picolinic acid
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Overview
Description
3-(Methylsulfonyl)picolinic acid is an organic compound with the chemical formula C7H7NO4S. It is a derivative of picolinic acid, characterized by the presence of a methylsulfonyl group attached to the third position of the pyridine ring. This compound appears as a white crystalline powder and is known for its low solubility in water but good solubility in organic solvents like ethanol and acetone .
Mechanism of Action
Target of Action
Picolinic acid, a related compound, has been shown to bind to zinc finger proteins (zfps), which play a key role in viral replication and packaging as well as normal cell homeostatic functions .
Mode of Action
Picolinic acid, a related compound, works by binding to zfps in a way that changes their structures and disrupts zinc binding, thereby inhibiting function .
Biochemical Pathways
Picolinic acid, a related compound, is a metabolite of tryptophan and plays a key role in zinc transport . It has been implicated in the pathogenesis of major depression and other mental health conditions .
Result of Action
Picolinic acid has been shown to be an anti-viral in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses
Preparation Methods
The synthesis of 3-(Methylsulfonyl)picolinic acid can be achieved through various methods. One common synthetic route involves the reaction of pyridine-2-methanol with methanesulfonyl chloride. This reaction typically occurs under basic conditions, often using a base such as triethylamine to facilitate the formation of the desired product . The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow processes and the use of more efficient catalysts.
Chemical Reactions Analysis
3-(Methylsulfonyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction results in the formation of methylthio compounds .
Scientific Research Applications
3-(Methylsulfonyl)picolinic acid has a range of applications in scientific research:
Chemistry: It is used as a reagent and intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical reactions and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Comparison with Similar Compounds
3-(Methylsulfonyl)picolinic acid can be compared to other similar compounds, such as picolinic acid and its derivatives:
Picolinic Acid: This compound has a carboxylic acid group at the second position of the pyridine ring.
Isonicotinic Acid: This compound has a carboxylic acid group at the fourth position of the pyridine ring.
The uniqueness of this compound lies in its methylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-methylsulfonylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-13(11,12)5-3-2-4-8-6(5)7(9)10/h2-4H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLMPPPFXKNYQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494108 |
Source
|
Record name | 3-(Methanesulfonyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61830-06-6 |
Source
|
Record name | 3-(Methanesulfonyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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